molecular formula C19H16ClN3O3 B11291560 2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-(4-chlorophenyl)acetamide

2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-(4-chlorophenyl)acetamide

Cat. No.: B11291560
M. Wt: 369.8 g/mol
InChI Key: RAAFGOLVGZIOJZ-UHFFFAOYSA-N
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Description

2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diketones with diamines under controlled conditions.

    Introduction of the benzyl group: This step involves the alkylation of the pyrazine ring using benzyl halides in the presence of a base.

    Acetylation: The final step involves the acetylation of the pyrazine derivative with 4-chlorophenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazine ring, potentially converting them to hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Hydroxylated pyrazine derivatives.

    Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors involved in oxidative stress pathways or inflammatory responses. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methylphenyl)acetamide
  • 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, may enhance its bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C19H16ClN3O3/c20-15-6-8-16(9-7-15)21-17(24)13-23-11-10-22(18(25)19(23)26)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,24)

InChI Key

RAAFGOLVGZIOJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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